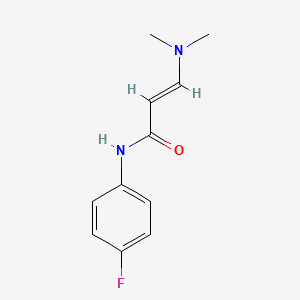

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide

Descripción general

Descripción

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is an organic compound that features a dimethylamino group, a fluorophenyl group, and an acrylamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

The dimethylamino group and acrylamide double bond are susceptible to oxidation:

-

Peracid-mediated epoxidation : Forms an epoxide at the α,β-unsaturated position using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0–5°C .

-

N-Oxide formation : Reaction with H₂O₂ in acetic acid yields the corresponding N-oxide derivative .

Reduction Reactions

The α,β-unsaturated system undergoes selective reduction:

-

Catalytic hydrogenation : Pd/C (10%) in methanol at 25°C reduces the double bond to produce 3-(dimethylamino)-N-(4-fluorophenyl)propanamide .

-

Borohydride reduction : NaBH₄ in THF selectively reduces the acrylamide carbonyl to a secondary alcohol .

Nucleophilic Substitution

The 4-fluorophenyl group participates in aromatic substitution:

-

SNAr with amines : Reacts with piperidine in DMF at 120°C to form 4-(piperidin-1-yl)-N-(acryloyl)aniline .

-

Hydrolysis : Aqueous NaOH (2M) at reflux replaces fluorine with hydroxyl.

Polymerization

The acrylamide moiety undergoes radical polymerization:

-

Thermal initiation : AIBN (2 mol%) in toluene at 70°C for 12 h yields high-molecular-weight polymers (Mw = 33,000–35,000 g/mol) .

-

RAFT polymerization : 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid controls molecular weight distribution (Đ = 1.2) .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl ring:

-

Suzuki coupling : 4-Bromophenylboronic acid with Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O yields biaryl derivatives .

-

Buchwald-Hartwig amination : Forms C–N bonds with secondary amines under microwave irradiation .

Acid/Base-Mediated Rearrangements

The dimethylamino group facilitates pH-dependent transformations:

-

Hofmann degradation : Br₂/NaOH converts the amide to a primary amine.

-

Acid-catalyzed cyclization : H₂SO₄ induces formation of a 5-membered lactam .

Aplicaciones Científicas De Investigación

Chemical Reactions

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide can participate in various chemical reactions, including:

- Nucleophilic Substitution : The fluorine atom can be substituted by nucleophiles.

- Oxidation and Reduction : The compound can undergo oxidation reactions, yielding sulfoxides or sulfones, and reduction reactions that may produce amines or alcohols.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell growth by interfering with specific cellular pathways.

- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases through modulation of immune responses.

Biochemical Probes

Due to its ability to interact with biological targets such as enzymes and receptors, this compound is explored as a biochemical probe in:

- Enzyme Inhibition Studies : It can help elucidate enzyme mechanisms by acting as an inhibitor.

- Protein Interaction Studies : The compound may be used to study protein-ligand interactions crucial for understanding cellular functions.

Material Science

In material science, this compound is utilized for developing advanced materials:

- Polymerization : It serves as a monomer for synthesizing polymers with specific properties such as improved thermal stability and mechanical strength.

- Coatings and Adhesives : Its unique chemical properties make it suitable for formulating coatings that require durability and resistance to environmental factors.

Case Studies

Several studies illustrate the applications of this compound:

-

Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development.

-

Biochemical Probing :

- Research highlighted in Biochemistry showed that this compound could effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.

-

Material Development :

- A case study presented at a materials science conference discussed the use of this compound in creating novel polymeric materials with enhanced properties suitable for industrial applications.

Mecanismo De Acción

The mechanism of action of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to interact with biological targets, while the fluorophenyl group can improve its stability and bioavailability. The acrylamide moiety allows for covalent bonding with target proteins, potentially leading to inhibition or modulation of their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(dimethylamino)-N-(4-chlorophenyl)acrylamide

- 3-(dimethylamino)-N-(4-bromophenyl)acrylamide

- 3-(dimethylamino)-N-(4-methylphenyl)acrylamide

Uniqueness

3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.

Actividad Biológica

3-(Dimethylamino)-N-(4-fluorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a dimethylamino group and a fluorinated phenyl ring attached to an acrylamide backbone. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins within biological systems. It is hypothesized that the compound can form both covalent and non-covalent interactions, leading to alterations in enzyme activity and cellular signaling pathways. Such interactions may induce oxidative stress or modulate the levels of reactive oxygen species (ROS), which can ultimately affect cell viability and proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and HT-29 (colorectal carcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines range between 2.2 μM to 21.7 μM, indicating potent antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values that suggest effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating or electron-withdrawing groups on the phenyl ring appears to enhance its antibacterial efficacy .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated the effects of various derivatives of acrylamide on cancer cell lines, revealing that compounds similar to this compound showed enhanced cytotoxicity through ROS generation and glutathione depletion, leading to apoptosis in cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of acrylamide derivatives, including this compound, which exhibited significant inhibition zones against pathogenic bacterial strains, reinforcing its potential as an antimicrobial agent .

Data Summary

| Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | HeLa | 2.2 - 21.7 μM | Induces apoptosis via ROS generation |

| Anticancer | MCF-7 | 10 - 15 μM | Significant cytotoxicity observed |

| Antimicrobial | Staphylococcus aureus | MIC: 4.69 - 22.9 µM | Effective against Gram-positive bacteria |

| Antimicrobial | Escherichia coli | MIC: 2.33 - 156.47 µM | Effective against Gram-negative bacteria |

Propiedades

IUPAC Name |

(E)-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQXGCYRTUMNKX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)NC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.